4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a fluoroaniline moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can enhance the biological activity and stability of the compound, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid and its derivatives as fluorine building blocks . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The use of cost-effective and readily available raw materials, along with efficient catalytic processes, can help in scaling up the production. For example, the use of difluoroacetyl halide as a raw material and its subsequent reactions with various intermediates can lead to the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline involves its interaction with specific molecular targets and pathways. For example, in the case of its antifungal activity, the compound may inhibit the function of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . This inhibition can disrupt the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted pyrazoles and fluoroanilines, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline
- 3-(Difluoromethyl)-pyrrole
Uniqueness
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds. The presence of both the difluoromethyl and fluoroaniline groups can provide synergistic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3N3 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)pyrazol-1-yl]-3-fluoroaniline |
InChI |
InChI=1S/C10H8F3N3/c11-7-5-6(14)1-2-9(7)16-4-3-8(15-16)10(12)13/h1-5,10H,14H2 |
InChI Key |
KZEBUSCSBYUTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.